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Introduction
The pNEW plasmid expression vector, equipped with a cumate-inducible promoter, offers a

robust and tightly regulated system for controlled gene expression in a variety of host

organisms, including Escherichia coli and mammalian cells.[1][2] This system is based on the

regulatory elements of the Pseudomonas putida F1 cmt and cym operons.[1][3] The core

components are the CymR repressor protein and its corresponding operator sequence (CuO),

integrated into the pNEW vector.[1] Gene expression is repressed in the absence of the

inducer, p-cumate, and is activated upon its addition. This system provides several advantages,

including high-level expression, stringent regulation with low basal expression, dose-dependent

induction (rheostatic control), and the use of a non-toxic, inexpensive inducer.

Principle of the Cumate-Inducible System
The cumate-inducible system relies on a simple yet effective "on/off" switch for gene

transcription. The key players are:

CymR Repressor: A protein that, in its active state, binds to the cumate operator (CuO)

sequence located downstream of the promoter in the pNEW vector.
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Cumate Operator (CuO): A specific DNA sequence that serves as the binding site for the

CymR repressor.

p-Cumate (Inducer): A small molecule that, when present, binds to the CymR repressor,

causing a conformational change that prevents it from binding to the CuO sequence.

In the absence of cumate, the CymR repressor binds to the CuO site, physically blocking RNA

polymerase from transcribing the downstream gene of interest (GOI), thus keeping the system

in an "off" state with very low background expression. When cumate is added to the culture

medium, it enters the cells and binds to CymR. This CymR-cumate complex is unable to bind to

the operator, leading to the dissociation of the repressor from the DNA. This clears the path for

RNA polymerase to initiate transcription of the GOI, turning the system "on". The level of gene

expression can be fine-tuned by varying the concentration of cumate, and the induction is

reversible by removing cumate from the medium.
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Mechanism of the cumate-inducible expression system.

Key Features and Applications
The pNEW cumate-inducible system is a versatile tool for a wide range of applications in

molecular biology, drug discovery, and biotechnology.

Key Features:

Tight Regulation: Extremely low basal expression levels in the uninduced state.
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High Induction Ratio: Significant increase in gene expression upon induction.

Rheostatic Control: The level of gene expression is titratable with the concentration of the

cumate inducer.

Reversibility: Gene expression can be turned on and off by the addition and removal of

cumate.

Non-toxic Inducer: Cumate is a non-toxic and inexpensive small molecule.

Homogeneous Expression: Induction leads to a uniform expression profile across the cell

population.

Broad Host Range: Functional in various prokaryotic and eukaryotic cells.

Applications:

Recombinant Protein Production: High-yield production of proteins, including enzymes and

bioactive peptides.

Functional Genomics: Studying the function of genes, especially those that are toxic or affect

cell growth when constitutively expressed.

Gene Therapy Research: Controlled expression of therapeutic genes.

Drug Discovery: Development of cell-based assays for screening and validation of drug

candidates.

Metabolic Engineering: Regulating the expression of genes in metabolic pathways.

Quantitative Data Summary
The performance of the cumate-inducible system has been quantified in several studies. The

following tables summarize key data on expression levels and induction ratios.

Table 1: Dose-Dependent GFP Expression in E. coli using pNEW-gfp
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Cumate Concentration (µM)
Specific GFP Yield (mg/g dry weight of
cells)

0 ~0

1 ~10

2.5 ~25

5 ~50

10 ~90

30 ~120 (Maximal)

122 ~120

Table 2: Cumate-Inducible GFP Expression in Avian Cell Lines

Cell Line
Cumate
Concentration
(µg/mL)

Duration of
Induction

% GFP-Positive
Cells

DF1 300 3 days 55.07% ± 5.22%

DF1 300 6 days 62.37% ± 0.23%

DF1 450 3 days 55.63% ± 1.72%

DF1 450 6 days 64.23% ± 1.8%

QM7 300 3 days Not specified

QM7 300 6 days Not specified

QM7 450 3 days Not specified

QM7 450 6 days Not specified

Note: In QM7 cells, some leaky GFP expression was observed in the uninduced state.

Experimental Protocols
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Protocol 1: Cloning a Gene of Interest into the pNEW
Vector
This protocol outlines the general steps for inserting a gene of interest (GOI) into the pNEW

plasmid.

Amplify GOI by PCR
(add restriction sites)

Digest pNEW Vector and PCR Product
with Restriction Enzymes

Ligate GOI into pNEW Vector

Transform into Competent E. coli

Select Colonies on Antibiotic Plates

Verify Clones by Colony PCR,
Restriction Digest, and Sequencing

Click to download full resolution via product page

Workflow for cloning a gene of interest into the pNEW vector.

Materials:

pNEW vector
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DNA template containing the GOI

Primers for PCR with appropriate restriction sites

High-fidelity DNA polymerase

Restriction enzymes and corresponding buffers

T4 DNA ligase and buffer

Competent E. coli cells (e.g., DH5α for cloning)

LB agar plates with the appropriate antibiotic for pNEW selection

Standard molecular biology reagents and equipment

Procedure:

Primer Design and PCR Amplification:

Design primers to amplify your GOI. Incorporate unique restriction enzyme sites at the 5'

ends of the forward and reverse primers that are compatible with the multiple cloning site

(MCS) of the pNEW vector.

Perform PCR using a high-fidelity DNA polymerase to amplify the GOI from your template

DNA.

Purify the PCR product using a PCR purification kit.

Restriction Digest:

Digest both the purified PCR product and the pNEW vector with the selected restriction

enzymes.

Set up the digestion reactions according to the enzyme manufacturer's instructions.

Incubate at the optimal temperature for the recommended time.

Purify the digested vector and insert by gel electrophoresis and gel extraction.
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Ligation:

Set up a ligation reaction with the digested pNEW vector and the GOI insert. Use a molar

ratio of insert to vector of approximately 3:1.

Include a negative control with only the digested vector to assess self-ligation.

Incubate the ligation reaction as recommended by the T4 DNA ligase manufacturer.

Transformation:

Transform the ligation mixture into competent E. coli cells using a standard heat-shock or

electroporation protocol.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the

pNEW vector.

Incubate the plates overnight at 37°C.

Clone Verification:

Pick several colonies and screen for the correct insert by colony PCR using primers

flanking the MCS.

Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow

overnight.

Isolate plasmid DNA using a miniprep kit.

Verify the presence and orientation of the insert by restriction digestion and Sanger

sequencing.

Protocol 2: Inducible Gene Expression in E. coli
This protocol describes how to induce the expression of the cloned GOI in E. coli.

Materials:

Verified pNEW-GOI plasmid
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E. coli expression host strain (e.g., BL21(DE3))

LB medium with the appropriate antibiotic

Cumate stock solution (e.g., 1000x stock in 95% ethanol)

Procedure:

Transformation of Expression Host:

Transform the pNEW-GOI plasmid into a suitable E. coli expression strain.

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

Starter Culture:

Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.

Grow overnight at 37°C with shaking.

Induction:

The next day, dilute the overnight culture into a larger volume of fresh LB medium with the

antibiotic to an OD600 of 0.05-0.1.

Grow the culture at 37°C with shaking until it reaches mid-log phase (OD600 of 0.4-0.6).

To induce gene expression, add cumate to the desired final concentration (e.g., 1-100

µM). A titration experiment is recommended to determine the optimal concentration for

your GOI.

Continue to incubate the culture under the desired conditions (temperature and time) for

protein expression. Optimal expression times can range from a few hours to overnight,

depending on the protein.

Harvesting and Analysis:

Harvest the cells by centrifugation.
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The cell pellet can be stored at -80°C or processed immediately for protein extraction and

analysis (e.g., SDS-PAGE, Western blot).

Protocol 3: Inducible Gene Expression in Mammalian
Cells
This protocol provides a general guideline for using the cumate-inducible pNEW system in

mammalian cells.

Materials:

pNEW-GOI plasmid (mammalian expression version)

Mammalian cell line of choice

Appropriate cell culture medium and supplements

Transfection reagent (e.g., Lipofectamine)

Selection antibiotic (if creating a stable cell line)

Cumate stock solution

Procedure:

Transfection:

Seed mammalian cells in a multi-well plate or culture dish to be 70-90% confluent at the

time of transfection.

Transfect the pNEW-GOI plasmid into the cells using a suitable transfection reagent

according to the manufacturer's protocol.

Transient Expression and Induction:

24-48 hours post-transfection, replace the medium with fresh medium containing cumate

at the desired final concentration (e.g., 30-450 µg/mL).
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Incubate the cells for the desired period (e.g., 24-72 hours) to allow for gene expression.

Harvest the cells or culture supernatant for analysis of gene or protein expression.

Stable Cell Line Generation (Optional):

If the pNEW vector contains a selectable marker for mammalian cells, begin selection 48

hours post-transfection by adding the appropriate antibiotic to the culture medium.

Replace the medium with fresh medium containing the selection antibiotic every 3-4 days

until resistant colonies appear.

Isolate and expand individual colonies to establish stable cell lines.

To induce expression in the stable cell line, add cumate to the culture medium as

described for transient expression.

Troubleshooting
High Background Expression:

Ensure the integrity of the CymR repressor gene in the plasmid.

Use a lower copy number version of the pNEW vector if available.

In mammalian systems, leaky expression can sometimes be cell-line dependent.

No or Low Induction:

Verify the sequence of the cloned GOI and the integrity of the promoter and operator

regions.

Optimize the cumate concentration; perform a dose-response experiment.

Ensure the cumate stock solution is properly prepared and stored.

Optimize induction time and temperature (for E. coli).

For mammalian cells, check transfection efficiency.
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Cell Toxicity:

If the expressed protein is toxic, use a lower concentration of cumate for a lower level of

expression.

Reduce the induction time or lower the culture temperature (for E. coli).

Although cumate itself is generally non-toxic, high concentrations should be tested for any

cell-line-specific effects.

These application notes and protocols provide a comprehensive guide for utilizing the pNEW

plasmid expression vector with its cumate-inducible promoter system. By following these

guidelines, researchers can achieve tightly controlled, high-level expression of their genes of

interest for a wide array of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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